(Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III)

Overview

Description

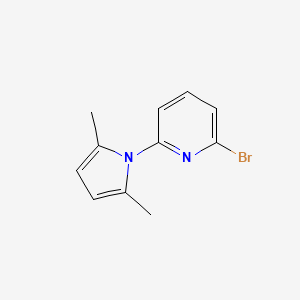

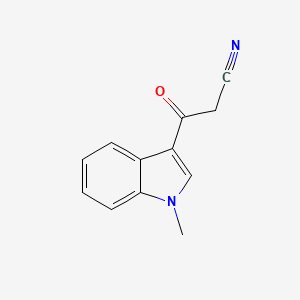

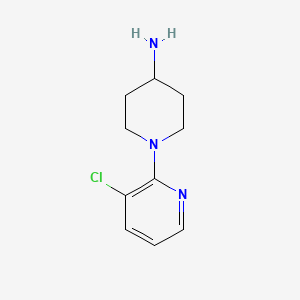

Acetonitriletrichlorobis(triphenylphosphine)rhenium(III) is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is a coordination complex that contains a rhenium atom, three chlorine atoms, two triphenylphosphine ligands, and one acetonitrile ligand. The compound is commonly abbreviated as [ReCl3(CN)(PPh3)2] and has a molecular weight of 825.47 g/mol.

Scientific Research Applications

Preparation and Characterization

- The compound (Acetonitrile)trichlorobis(triphenylphosphine)technetium(III) was prepared from (n-Bu{sub 4}N)(TcOCl{sub 4}) with triphenylphosphine in acetonitrile solvent. This preparation process is similar to that of (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III), and it highlights the complex's potential rich reaction chemistry. Products such as carbonyltrichlorobis(triphenylphosphine)technetium(III) were characterized, providing insights into the structural and chemical properties of similar rhenium complexes (Pearlstein et al., 1989).

Crystal Structure

- The crystal structure of (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) was reinvestigated. This study revealed distorted octahedral molecules with trans phosphine ligands and a meridional arrangement of Cl ligands. The Re—Cl bond length differences provided important structural details for the complex (Davis et al., 1997).

Catalysis in Organic Reactions

- Acetonitrile(trichloro)bis(triphenylphosphine)rhenium(III) was found to initiate the addition of carbon tetrachloride and bromotrichloromethane to alkenes and dienes. This demonstrates the compound's role as a catalyst in organic synthesis, particularly in stereoselective formation of compounds (Grigg et al., 1987).

Nitrile Group Coordination Chemistry

- The compound's coordination chemistry with nitriles is significant. For instance, rhenium pentachloride reduced by nitriles forms tetrachlorobis(alkanonitrile)rhenium(IV). This reaction path and the resulting complexes shed light on the diverse coordination capabilities of rhenium complexes with nitrile groups (Rouschias & Wilkinson, 1968).

Substitution Reactions

- The substitution of coordinated acetonitrile in similar rhodium complexes by triphenylphosphine, as studied in (acetonitrile)chlorobis(triphenylphosphine)rhodium(I), offers a parallel understanding of ligand substitution reactions in rhenium complexes. This is crucial for understanding the reactivity and potential applications of these compounds in catalysis (Ohtani et al., 1979).

Mechanism of Action

Target of Action

(Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) is primarily used as a catalyst in chemical reactions . Its primary targets are the reactants in these reactions, particularly alkenes and 1-omega-dienes .

Mode of Action

This compound facilitates the addition of tetrahalomethanes to alkenes and 1-omega-dienes . It interacts with these targets, lowering the activation energy required for the reaction and increasing the reaction rate.

Biochemical Pathways

It’s known that it plays a crucial role in the synthesis of re(iii) complexes containing 2-benzoylpyridine, rhenium(iv) and (v) complexes, and rhenium triphosphorus macrocycle complexes .

Result of Action

The primary result of the action of (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) is the facilitation of chemical reactions, particularly the addition of tetrahalomethanes to alkenes and 1-omega-dienes . This leads to the formation of new compounds, which can have various molecular and cellular effects depending on their nature and the context in which they are used.

properties

IUPAC Name |

acetonitrile;trichlororhenium;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.C2H3N.3ClH.Re/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3;;;;/h2*1-15H;1H3;3*1H;/q;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHZOVVCPGBXNW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

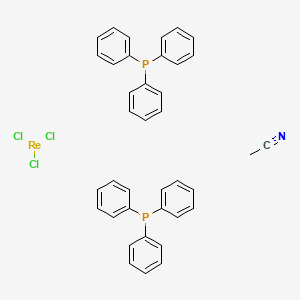

CC#N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Re](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33Cl3NP2Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578819 | |

| Record name | acetonitrile;trichlororhenium;triphenylphosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

858.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34387-57-0 | |

| Record name | acetonitrile;trichlororhenium;triphenylphosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1H-Indol-3-yl)-ethyl]-thiourea](/img/structure/B1610927.png)